molecular formula C23H29N2O5P B11416327 Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11416327
M. Wt: 444.5 g/mol
InChI Key: SNLMEPXCZSMVPZ-UHFFFAOYSA-N
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Description

Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate is a complex organic compound with a unique structure that combines a phosphonate group with an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring and the introduction of the phosphonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and other advanced techniques to improve reaction efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature and solvent choice, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. This interaction is mediated by the unique structural features of the compound, such as the oxazole ring and phosphonate group.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylphenylacetate: Shares the tert-butylphenyl group but lacks the oxazole and phosphonate functionalities.

    Dimethyl 4-({[tert-butyl(diphenyl)silyl]oxy}methyl)-3-deoxy-2-O-(4-methoxybenzyl)-alpha-L-threo-pentofuranosiduronate: Contains similar functional groups but differs in overall structure.

Uniqueness

Dimethyl {2-(4-tert-butylphenyl)-5-[(4-methoxybenzyl)amino]-1,3-oxazol-4-yl}phosphonate is unique due to the combination of the oxazole ring and phosphonate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C23H29N2O5P

Molecular Weight

444.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-dimethoxyphosphoryl-N-[(4-methoxyphenyl)methyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C23H29N2O5P/c1-23(2,3)18-11-9-17(10-12-18)20-25-22(31(26,28-5)29-6)21(30-20)24-15-16-7-13-19(27-4)14-8-16/h7-14,24H,15H2,1-6H3

InChI Key

SNLMEPXCZSMVPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=C(C=C3)OC)P(=O)(OC)OC

Origin of Product

United States

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